molecular formula C7H8N2O4 B597069 3-Ethoxy-4-nitropyridine 1-oxide CAS No. 19349-73-6

3-Ethoxy-4-nitropyridine 1-oxide

Cat. No.: B597069
CAS No.: 19349-73-6
M. Wt: 184.151
InChI Key: DXSJIPMQBPJLMF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-nitropyridine 1-oxide typically involves the nitration of 3-ethoxypyridine followed by oxidation. One common method includes the reaction of 3-ethoxypyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 3-ethoxy-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

3-Ethoxy-4-nitropyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in hydrogen bonding and coordination with metal ions, while the nitro group can engage in electron-withdrawing interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-nitropyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both an ethoxy group and an N-oxide group allows for unique interactions and chemical transformations that are not possible with similar compounds .

Properties

IUPAC Name

3-ethoxy-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7-5-8(10)4-3-6(7)9(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJIPMQBPJLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704641
Record name 3-Ethoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19349-73-6
Record name 3-Ethoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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